molecular formula C10H8N4O2 B6260997 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxamide CAS No. 1519732-43-4

1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxamide

Cat. No. B6260997
CAS RN: 1519732-43-4
M. Wt: 216.2
InChI Key:
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Description

1-(5-Formylpyridin-2-yl)-1H-pyrazole-4-carboxamide, also known as 5-formyl-2-pyridinecarboxamide, is a novel small molecule that has recently become of interest in the scientific community due to its potential applications in research and development. This molecule has been found to exhibit a variety of biochemical and physiological effects, making it a promising tool for further investigation. In

Scientific Research Applications

1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxamide has been found to exhibit a variety of biological activities, making it a useful tool for further research and development. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2, cyclooxygenase-1, and 5-lipoxygenase. Additionally, it has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant activity. These properties make it a useful tool for further investigation into the potential therapeutic applications of this molecule.

Mechanism of Action

The mechanism of action of 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxamide is not fully understood. However, it is believed that the molecule binds to the active sites of the enzymes it inhibits, resulting in the inhibition of their activity. Additionally, the molecule may interact with other proteins, such as transcription factors, to modulate gene expression.
Biochemical and Physiological Effects
1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxamide has been found to exhibit a variety of biochemical and physiological effects. In vitro studies have shown that the molecule inhibits the activity of cyclooxygenase-2, cyclooxygenase-1, and 5-lipoxygenase, resulting in the inhibition of the production of pro-inflammatory mediators. Additionally, the molecule has been found to exhibit anti-tumor, anti-inflammatory, and anti-oxidant activity.

Advantages and Limitations for Lab Experiments

1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxamide is a promising tool for further research and development due to its wide range of biological activities. However, there are certain advantages and limitations that should be considered when using this molecule in laboratory experiments. One of the main advantages of using this molecule is its low toxicity, making it safe to use in laboratory experiments. Additionally, the molecule is easily synthesized and can be obtained in high yields. However, one of the main limitations of using this molecule is its low solubility in aqueous solutions, which can limit its use in certain applications.

Future Directions

1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxamide has many potential future applications. Further research into the mechanism of action of this molecule could lead to the development of novel therapeutic agents. Additionally, the molecule could be used to develop new drugs for the treatment of various diseases, such as cancer and inflammation. Furthermore, the molecule could be used as a tool for further investigation into the biochemical and physiological effects of various compounds. Finally, the molecule could be used in the development of novel diagnostic tests for the early detection of various diseases.

Synthesis Methods

The synthesis of 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxamide begins with the reaction of 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxamideyridinecarboxylic acid and 4-amino-1H-pyrazole in the presence of anhydrous sodium acetate and acetic acid. This reaction results in the formation of the desired product, 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxamide, along with a small amount of by-product. The reaction is typically carried out in a two-phase system consisting of an aqueous phase and an organic phase. The reaction is complete when the desired product has been isolated and purified.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxamide involves the reaction of 5-formyl-2-pyridinecarboxaldehyde with hydrazine hydrate to form 5-formylpyridin-2-ylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 1-(5-formylpyridin-2-yl)-3-oxobutan-1-ol, which is subsequently cyclized with hydrazine hydrate to form 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxamide.", "Starting Materials": [ "5-formyl-2-pyridinecarboxaldehyde", "hydrazine hydrate", "ethyl acetoacetate" ], "Reaction": [ "5-formyl-2-pyridinecarboxaldehyde is reacted with hydrazine hydrate in ethanol to form 5-formylpyridin-2-ylhydrazine.", "5-formylpyridin-2-ylhydrazine is then reacted with ethyl acetoacetate in ethanol to form 1-(5-formylpyridin-2-yl)-3-oxobutan-1-ol.", "1-(5-formylpyridin-2-yl)-3-oxobutan-1-ol is cyclized with hydrazine hydrate in ethanol to form 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxamide." ] }

CAS RN

1519732-43-4

Product Name

1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxamide

Molecular Formula

C10H8N4O2

Molecular Weight

216.2

Purity

95

Origin of Product

United States

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